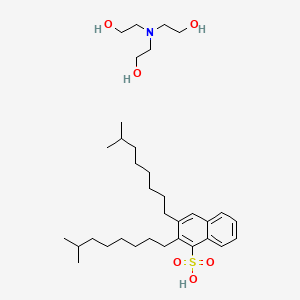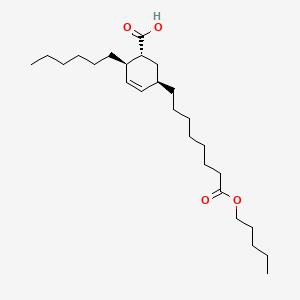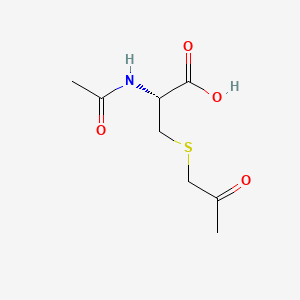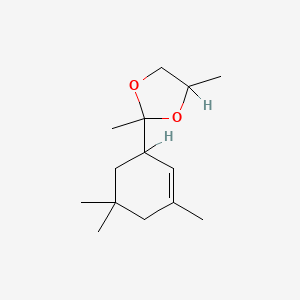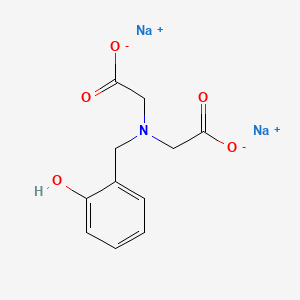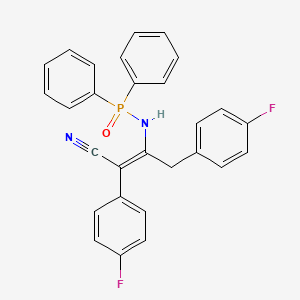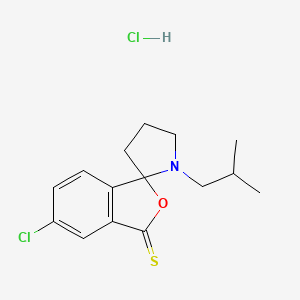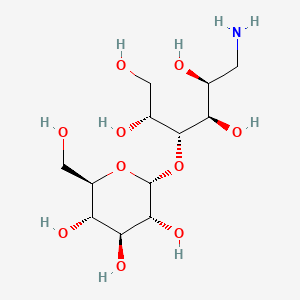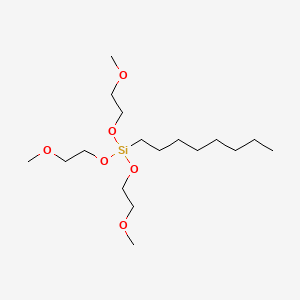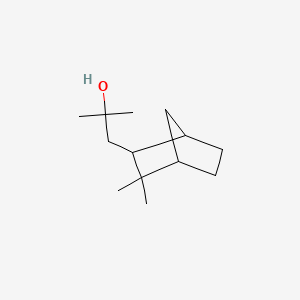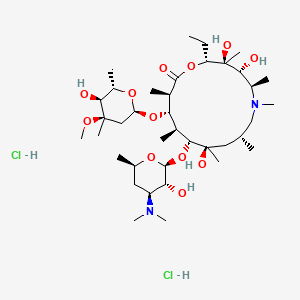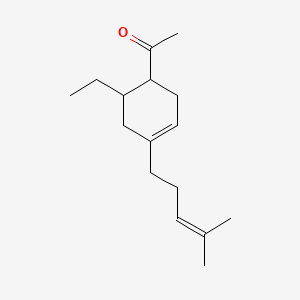
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-diethoxyethoxy group and a 1,1-dimethylpropyl group. This compound may have applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then functionalized with the desired substituents.
Reaction Conditions:
Catalysts and Reagents: Common catalysts for these reactions include Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
化学反応の分析
Types of Reactions
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene may have several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
類似化合物との比較
Similar Compounds
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylbutyl)benzene: Similar structure with a different alkyl group.
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpentyl)benzene: Another analog with a longer alkyl chain.
Uniqueness
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
94159-33-8 |
|---|---|
分子式 |
C17H28O3 |
分子量 |
280.4 g/mol |
IUPAC名 |
1-(2,2-diethoxyethoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H28O3/c1-6-17(4,5)14-9-11-15(12-10-14)20-13-16(18-7-2)19-8-3/h9-12,16H,6-8,13H2,1-5H3 |
InChIキー |
CFAFOHRNOPBXBY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



